4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
Description
Molecular Architecture and Substituent Effects
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene exhibits a molecular formula of C8H4F5NO3 with a molecular weight of 257.12 grams per mole. The compound is identified by Chemical Abstracts Service number 1227588-24-0 and possesses a precise molecular mass of 257.01113380 grams per mole. The molecular architecture consists of a benzene ring substituted at three distinct positions with highly electronegative functional groups that create significant electronic perturbations throughout the aromatic system.
The difluoromethoxy group at the 4-position introduces both steric and electronic effects through the presence of two fluorine atoms bonded to the methoxy carbon. This substituent acts as a strong electron-withdrawing group through inductive effects while simultaneously providing some electron-donating character through resonance involving the oxygen lone pairs. The nitro group at the 2-position serves as one of the most potent electron-withdrawing substituents, significantly depleting electron density from the aromatic ring through both inductive and resonance mechanisms. The trifluoromethyl group at the 1-position represents another powerful electron-withdrawing substituent that further enhances the electrophilic character of the benzene ring.
The hydrogen bonding characteristics of this compound are notably limited, with zero hydrogen bond donors and only one hydrogen bond acceptor site. This molecular feature significantly influences the compound's intermolecular interactions and solubility behavior in various solvent systems. The absence of hydrogen bond donor capabilities restricts the formation of strong intermolecular hydrogen bonds, which affects both the crystalline packing arrangements and the solution-phase behavior of the compound.
Spectroscopic characterization through nuclear magnetic resonance techniques reveals distinctive chemical shifts consistent with the highly electronegative environment created by the multiple fluorinated substituents. Proton nuclear magnetic resonance spectroscopy demonstrates chemical shifts characteristic of aromatic protons subjected to significant deshielding effects from the electron-withdrawing groups. Carbon-13 nuclear magnetic resonance analysis provides evidence for the substantial electronic perturbations throughout the aromatic framework, with chemical shifts reflecting the cumulative effects of the three electron-withdrawing substituents.
Crystallographic Data and Conformational Analysis
The conformational preferences of this compound are largely dictated by the steric and electronic interactions between the bulky fluorinated substituents and their positioning around the benzene ring. The spatial arrangement of the difluoromethoxy, nitro, and trifluoromethyl groups creates significant steric hindrance that influences the overall molecular geometry and limits conformational flexibility. The difluoromethoxy group exhibits restricted rotation around the carbon-oxygen bond due to the presence of the adjacent nitro group, leading to preferred conformational states that minimize steric clashes.
Computational modeling studies suggest that the trifluoromethyl group adopts orientations that maximize the distance from the neighboring nitro group while maintaining optimal overlap of the carbon-fluorine bonds with the aromatic pi system. The nitro group typically assumes a planar arrangement with respect to the benzene ring to facilitate maximum resonance stabilization, despite the steric interactions with adjacent substituents. These conformational constraints result in a relatively rigid molecular structure with limited conformational sampling compared to less substituted aromatic compounds.
The crystal packing behavior of related fluorinated aromatic compounds indicates that intermolecular interactions are dominated by weak van der Waals forces and fluorine-fluorine contacts rather than conventional hydrogen bonding patterns. The high fluorine content of this compound suggests similar packing motifs characterized by fluorophilic interactions and the segregation of fluorinated regions from non-fluorinated molecular segments. The absence of strong hydrogen bond donors limits the formation of directional intermolecular interactions, leading to crystal structures primarily stabilized by weak non-covalent forces.
Three-dimensional conformational analysis reveals that the molecular volume and surface area are significantly influenced by the fluorinated substituents, which occupy substantial spatial regions due to the large van der Waals radii of fluorine atoms. The overall molecular shape tends toward an elongated geometry with distinct hydrophobic and hydrophilic regions, contributing to unique partition behavior and solubility characteristics.
Thermodynamic Parameters and Phase Behavior
The thermodynamic properties of this compound are substantially influenced by the high degree of fluorination and the presence of multiple electron-withdrawing groups. The compound exhibits enhanced thermal stability compared to non-fluorinated analogs due to the strength of carbon-fluorine bonds and the electron-deficient nature of the aromatic system. The activation energies for thermal decomposition processes are elevated as a result of the stabilizing effects of fluorine substitution and the resonance stabilization provided by the electron-withdrawing substituents.
Phase transition behavior is characterized by relatively high melting and boiling points compared to less substituted benzene derivatives, reflecting the increased intermolecular interactions arising from the polar substituents and the enhanced molecular rigidity. The vapor pressure characteristics indicate reduced volatility compared to simpler aromatic compounds, which can be attributed to the increased molecular weight and the presence of polar functional groups that enhance intermolecular attractions.
Enthalpy and entropy changes associated with phase transitions reflect the complex interplay between the various substituent effects and their influence on molecular motion and intermolecular interactions. The difluoromethoxy group contributes to both enthalpic and entropic effects through its dual electronic nature and conformational restrictions. The nitro and trifluoromethyl groups primarily influence enthalpic terms through their strong electron-withdrawing character and associated changes in intermolecular electrostatic interactions.
Temperature-dependent behavior studies of related compounds suggest that this compound exhibits minimal conformational changes over moderate temperature ranges due to the restricted rotation around substituent bonds. This thermal stability contributes to consistent physicochemical properties across a range of experimental conditions, making the compound suitable for applications requiring thermal robustness.
Solubility Profiles and Partition Coefficients
The solubility characteristics of this compound reflect the complex balance between hydrophobic fluorinated regions and polar functional groups within the molecular structure. The compound demonstrates enhanced solubility in organic solvents compared to aqueous systems, consistent with its high fluorine content and lipophilic character. The difluoromethoxy and trifluoromethyl substituents contribute significantly to the hydrophobic character, while the nitro group provides some degree of polarity that influences interactions with polar solvents.
Partition coefficient measurements between octanol and water provide quantitative insights into the lipophilic-hydrophilic balance of the compound. The octanol-water partition coefficient represents a critical parameter for understanding the thermodynamics of molecular partitioning between aqueous and non-polar phases, serving as an excellent test for computational models that predict pharmaceutical properties. For highly fluorinated compounds like this compound, partition coefficients typically favor the organic phase due to the enhanced lipophilicity conferred by fluorine substitution.
The measurement of partition coefficients using potentiometric methods involves determining values directly through potentiometric titrations in immiscible biphasic systems. These measurements account for the neutral species partition behavior while considering the effects of ionization equilibria when applicable. For compounds containing nitro groups, the partition behavior can be influenced by the electron-withdrawing effects on any ionizable functionalities and the overall electronic distribution within the molecule.
Computational predictions of partition coefficients for fluorinated aromatic compounds often require specialized force field parameters that accurately capture the unique electronic properties of carbon-fluorine bonds. The challenge in predicting partition coefficients for such compounds lies in accurately modeling the solvation free energies in both aqueous and organic phases, particularly considering the unique solvation behavior of highly fluorinated molecules.
The solubility profile in various solvent systems demonstrates preferential dissolution in non-polar and moderately polar organic solvents, with limited aqueous solubility typical of highly fluorinated aromatic compounds. The presence of the nitro group provides some enhancement of polarity-mediated interactions, but the overall molecular character remains dominated by the lipophilic fluorinated substituents. This solubility behavior has important implications for potential applications and processing conditions, as it influences both the synthetic accessibility and the practical handling characteristics of the compound.
Properties
IUPAC Name |
4-(difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-4-1-2-5(8(11,12)13)6(3-4)14(15)16/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBMRAPMUUKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of an aromatic compound using radical intermediates . The difluoromethoxy group can be introduced through nucleophilic substitution reactions involving difluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes reduction to form amine derivatives under catalytic hydrogenation conditions:
Key Insight : Hydrogenation proceeds efficiently with Raney nickel or palladium catalysts, demonstrating tolerance for the difluoromethoxy group. The reaction is critical for synthesizing aniline intermediates used in pharmaceutical applications .
Nucleophilic Substitution
The difluoromethoxy (-OCF₂H) group participates in substitution reactions under basic conditions:
Mechanism : Base-mediated deprotonation generates a phenoxide intermediate, which reacts with electrophilic difluorocarbene precursors (e.g., BrCF₂CO₂H) . The trifluoromethyl group enhances ring electrophilicity, directing substitution to para positions.
Electrophilic Aromatic Substitution
Despite deactivation by electron-withdrawing groups, halogenation occurs under controlled conditions:
*Yield estimated from analogous reactions.
Note : Nitration occurs at the meta position relative to the -CF₃ group , while bromination favors positions ortho to -NO₂.
Photoredox Reactions
Visible-light photoredox catalysis enables functionalization of the aromatic system:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Blue LED (30 W), Me-THF/H₂O | Ru(bpy)₃²⁺, H₂O | Trifluoromethoxylated derivatives | 72-85% |
Mechanism : Single-electron transfer (SET) from the photocatalyst generates aryl radicals, which couple with trifluoromethoxy radicals. This method avoids harsh conditions and preserves labile functional groups .
Hydrolysis and Stability
The compound exhibits stability under acidic conditions but degrades in strongly basic environments:
| Condition | Observation | Reference |
|---|---|---|
| TFA/toluene, 100°C | No degradation | |
| KOtBu/THF | Partial decomposition |
Critical Insight : Stability in trifluoroacetic acid (TFA) makes it suitable for acid-catalyzed reactions, while base-sensitive applications require protective strategies .
Comparative Reactivity Table
| Functional Group | Reactivity Trend | Dominant Reaction Type |
|---|---|---|
| -NO₂ | High electrophilicity | Reduction, directing EAS |
| -OCF₂H | Moderate nucleophilicity | Substitution, hydrolysis |
| -CF₃ | Electron-withdrawing | Meta-directing in EAS |
Mechanistic Highlights
-
Reduction : The nitro group is reduced to -NH₂ via sequential electron and proton transfers, facilitated by metal catalysts .
-
Substitution : The -OCF₂H group undergoes SN2-type displacement with nucleophiles like morpholine, leveraging its leaving group ability.
-
Photoredox Catalysis : Radical intermediates enable C–O bond formation under mild conditions, expanding synthetic utility .
Scientific Research Applications
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and potential biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Key Observations:
Fluorodifen replaces the difluoromethoxy group with a 4-nitrophenoxy group, enhancing its herbicidal activity due to the electron-withdrawing nitro group on the phenoxy ring .
The bromo analog () lacks a nitro group but introduces bromine, which may increase reactivity in cross-coupling reactions .
1-(4-Chloro-3-methylphenoxy)-...
Physicochemical Properties
- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups create a strong electron-deficient aromatic ring, enhancing stability and resistance to nucleophilic attack. This is critical for herbicides targeting electron transport chains .
Biological Activity
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene is an aromatic compound with significant potential in medicinal chemistry, particularly as an antitumor agent. Its unique structure, characterized by a nitro group and both difluoromethoxy and trifluoromethyl substituents, contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 227.12 g/mol
- Functional Groups : Nitro group, difluoromethoxy group, trifluoromethyl group
The presence of electron-withdrawing groups such as the nitro and trifluoromethyl groups enhances the compound's reactivity, making it a candidate for various biological applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cytotoxicity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties due to its electron-withdrawing groups which influence biological interactions.
- Enzyme Inhibition : The compound may interact with cellular targets, influencing pathways relevant to cancer progression. Molecular docking studies have indicated potential binding interactions with enzymes involved in cancer metabolism.
Structure-Activity Relationship (SAR)
The SAR of this compound highlights how modifications to its structure can influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the compound's ability to interact with biological targets.
- Comparison with Similar Compounds :
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene | CHFNO | Contains fluorine instead of difluoromethoxy; used in drug synthesis |
| 4-Nitrophenol | CHNO | A simpler structure; widely used as an antiseptic |
| 1-(Trifluoromethoxy)-4-nitrobenzene | CHFNO | Similar nitro group; used in material science applications |
The unique combination of trifluoromethyl and difluoromethoxy groups in this compound enhances its reactivity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). These studies suggest that the compound may inhibit cell proliferation through apoptosis or necrosis pathways .
- Molecular Docking Studies : Computational studies have shown that the compound can form hydrogen bonds and halogen bonds with enzyme residues, indicating a strong binding affinity that could translate into effective inhibition of target enzymes involved in tumor growth .
- Comparative Analysis : The compound has been compared with other fluorinated compounds, revealing that those with similar electron-withdrawing properties tend to exhibit enhanced biological activity. This suggests a potential pathway for drug development based on structural modifications.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene, and how can intermediates be optimized?
Methodological Answer: The compound can be synthesized via sequential electrophilic aromatic substitution and nitration. For example:
- Step 1: Start with a trifluoromethyl-substituted benzene derivative. Introduce the difluoromethoxy group using a halogen exchange reaction with difluoromethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Step 2: Nitration at the ortho position using a HNO₃/H₂SO₄ mixture at 0–5°C. Monitor regioselectivity via HPLC to avoid para-substituted byproducts .
- Intermediate Optimization: Use boronic acid coupling partners (e.g., 2,3-Difluoro-4-methoxyphenylboronic acid) to improve yield in Suzuki-Miyaura reactions .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity Analysis: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to achieve >97.0% purity. Cross-reference with H₂O₂ titration for nitro group quantification .
- Structural Confirmation: Use ¹⁹F NMR (δ -55 to -60 ppm for CF₃, δ -110 to -115 ppm for OCF₂) and FT-IR (stretching at 1520 cm⁻¹ for NO₂). High-resolution mass spectrometry (HRMS) should match the theoretical m/z of 285.01 (C₈H₄F₅NO₃) .
Q. What safety protocols are critical during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and full-face shields. Use fume hoods for all manipulations due to potential release of toxic HF or NOx gases .
- Waste Management: Neutralize acidic byproducts with NaHCO₃ before disposal. Store waste in sealed containers labeled "halogenated nitroaromatics" for incineration .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Methodological Answer:
- Dynamic NMR Studies: Perform variable-temperature ¹H/¹⁹F NMR to assess rotational barriers around the difluoromethoxy group. Splitting at low temperatures (< -40°C) may reveal restricted rotation .
- Computational Modeling: Use DFT calculations (B3LYP/6-311+G(d,p)) to predict coupling constants and compare with experimental data. This resolves ambiguities in NOE correlations .
Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme inhibition?
Methodological Answer:
- Drug Intermediate: It serves as a precursor for voltage-gated sodium channel blockers (e.g., metaflumizone analogs). The nitro group facilitates reduction to an amine for further functionalization .
- Enzyme Binding Studies: Modify the trifluoromethyl group to enhance lipophilicity, improving blood-brain barrier penetration. Test inhibitory activity against acetylcholinesterase via Ellman’s assay (IC₅₀ values < 10 µM indicate high potency) .
Q. How can its reactivity in nucleophilic aromatic substitution (NAS) be modulated for diverse applications?
Methodological Answer:
- Activation Strategies: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance NAS. React with piperazine derivatives in DMSO at 120°C to form spirocyclic intermediates for agrochemicals .
- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Kinetic studies under pseudo-first-order conditions reveal rate constants (k ~ 0.05 s⁻¹ at 25°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
